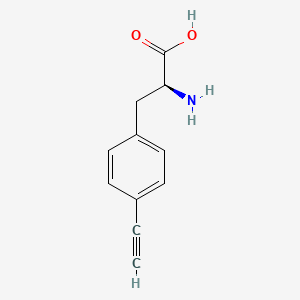

p-Ethynylphenylalanine

Description

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-(4-ethynylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-2-8-3-5-9(6-4-8)7-10(12)11(13)14/h1,3-6,10H,7,12H2,(H,13,14)/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDNGMUGVMESGE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC1=CC=C(C=C1)C[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649147 | |

| Record name | 4-Ethynyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278605-15-5 | |

| Record name | 4-Ethynyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

p-Ethynylphenylalanine chemical structure and properties

An In-depth Technical Guide to p-Ethynylphenylalanine

Introduction

This compound (pEPA), also known as 4-Ethynyl-L-phenylalanine, is a synthetically derived, non-proteinogenic amino acid. It has emerged as a critical pharmacological tool for researchers in neuroscience and drug development. Its primary significance lies in its function as a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] This selective action allows for the controlled depletion of serotonin, providing a powerful method to investigate the extensive roles of this neurotransmitter in various physiological and pathological processes.[1][2] Furthermore, the presence of a terminal alkyne group makes this compound a valuable reagent for "click chemistry," enabling its use in bioconjugation and molecular labeling applications.[3][4]

Chemical Structure and Physicochemical Properties

This compound is an analog of the natural amino acid L-phenylalanine, distinguished by an ethynyl group (-C≡CH) substituted at the para position of the phenyl ring.

-

IUPAC Name : (2S)-2-amino-3-(4-ethynylphenyl)propanoic acid[5]

-

Molecular Formula : C₁₁H₁₁NO₂[5]

-

SMILES : N--INVALID-LINK--C(O)=O[6]

-

InChI Key : PPDNGMUGVMESGE-JTQLQIEISA-N[5]

Quantitative physicochemical data are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 189.21 g/mol | [5] |

| CAS Number | 278605-15-5 | [3][5] |

| Solubility | DMSO: 2.0 - 2.22 mg/mL (10.6 - 11.73 mM) | [6][7] |

| 1M HCl (pH 1): 216.0 mg/mL (1141.6 mM) | [7] | |

| 1M NaOH (pH 11): 216.0 mg/mL (1141.6 mM) | [7] | |

| Stock Solution Storage | -80°C for up to 6 months; -20°C for up to 1 month | [3][6] |

Mechanism of Action and Biological Activity

This compound exerts its biological effects primarily through the competitive and reversible inhibition of tryptophan hydroxylase (TPH).[1][3] TPH catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][8] By inhibiting TPH, this compound effectively reduces the production of serotonin in both the central and peripheral nervous systems.[1]

Caption: Inhibition of the serotonin synthesis pathway by this compound.

Potency and Selectivity

This compound is a highly selective inhibitor. It demonstrates significantly greater potency for TPH compared to other aromatic amino acid hydroxylases.[1] This selectivity is crucial for its utility as a research tool, as it minimizes off-target effects.

| Parameter | Value / Observation | Source |

| TPH Inhibition (K_i) | 32.6 ± 6.2 µM (competitive vs. tryptophan) | [1][3][7] |

| Comparison to pCPA | ~10 times more potent than p-chlorophenylalanine (pCPA) in vivo | [1] |

| Selectivity | Little to no inhibitory activity toward Tyrosine Hydroxylase (TH) | [1] |

| No inhibition of Phenylalanine Hydroxylase (PAH) or tyrosinase | [1] | |

| Receptor Affinity | Poor ligand for various serotonin (5-HT) receptors | [1][3][7] |

In Vivo Effects

Administration of this compound to animal models leads to a rapid and significant decrease in serotonin levels.

| Study Parameter | Observation | Source |

| Animal Model | Male Sprague-Dawley rats | [1][6] |

| Dosage | 30 mg/kg (i.p.) | [1] |

| Effect on TPH Activity | 95 ± 5% decrease in brain TPH activity at 24 hours | [1] |

| Effect on Serotonin | 85% decrease in brain serotonin (5-HT) and 5-HIAA levels at 24 hours | [1] |

| Duration of Effect | Serotonin levels return to normal after 12 days following a single 5 mg/kg injection | [2] |

Experimental Protocols

Protocol 1: In Vitro TPH Enzyme Activity Assay

This protocol is adapted from methodologies used to characterize TPH inhibitors. It measures the enzymatic conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), which is then quantified by HPLC.

A. Materials and Reagents:

-

Purified recombinant TPH enzyme

-

This compound (inhibitor)

-

L-tryptophan (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄, cofactor)

-

Ferrous ammonium sulfate

-

Catalase

-

Dithiothreitol (DTT)

-

Assay Buffer: 40 mM Na-HEPES, pH 7.0

-

Stop Solution: 2% (v/v) acetic acid in ethanol

-

HPLC system with fluorescence or electrochemical detection

B. Procedure:

-

Enzyme Preparation: Prepare a solution of purified TPH in the assay buffer.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture (e.g., 50 µL final volume) containing:

-

Assay Buffer

-

Catalase (0.05 mg/mL)

-

Ferrous ammonium sulfate (10 µM)

-

L-tryptophan (e.g., 20 µM for standard assay; variable for K_i determination)

-

Varying concentrations of this compound (dissolved in an appropriate solvent like DMSO, ensuring final solvent concentration is low and consistent across all samples).

-

-

Enzyme Addition: Add the prepared TPH enzyme to the reaction mixture and pre-incubate for 5-10 minutes at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding a mixture of BH₄ (200 µM final concentration) and DTT (2 mM final concentration).

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold Stop Solution. This precipitates the enzyme.

-

Sample Processing: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Quantification: Transfer the supernatant to an HPLC vial and analyze for the presence of 5-HTP. The amount of 5-HTP produced is directly proportional to the TPH activity.

-

Data Analysis: Calculate the percent inhibition for each pEPA concentration relative to a vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve. For kinetic analysis, repeat the experiment with varying substrate concentrations to determine the inhibition type and K_i value using Michaelis-Menten and Lineweaver-Burk plots.

Protocol 2: In Vivo TPH Inhibition in Rodents

This protocol outlines the steps to assess the effect of this compound on brain serotonin levels in rats, based on published studies.[1][2]

Caption: Experimental workflow for assessing in vivo TPH inhibition.

A. Materials and Animals:

-

Male Sprague-Dawley rats (e.g., 200 g)[6]

-

This compound

-

Sterile vehicle solution (e.g., saline)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Dissection tools

-

Tissue homogenizer

-

High-speed refrigerated centrifuge

-

HPLC system for quantifying serotonin (5-HT) and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

B. Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with ad libitum access to food and water.

-

Drug Preparation: Dissolve this compound in the vehicle to the desired concentration for injection (e.g., for a 30 mg/kg dose).

-

Administration: Divide animals into treatment and control groups. Administer this compound via i.p. injection to the treatment group and an equivalent volume of vehicle to the control group.

-

Post-Injection Period: Return animals to their cages. The time point for tissue collection can vary; a 24-hour period is effective for observing significant depletion.[1]

-

Tissue Collection: At the designated time point, euthanize the animals using an approved method. Rapidly decapitate and dissect the brain. Specific regions like the midbrain, hippocampus, or striatum can be isolated on ice.[1][2]

-

Sample Preparation: Weigh the collected tissue and homogenize in a suitable buffer (e.g., a perchloric acid solution to precipitate proteins).

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 15 minutes.

-

Analysis: Collect the supernatant, filter if necessary, and inject it into an HPLC system equipped with an appropriate column and detector (electrochemical or fluorescence) to measure the concentrations of 5-HT and 5-HIAA.

-

Data Analysis: Express neurotransmitter levels as ng/mg of tissue. Use statistical tests (e.g., t-test or ANOVA) to compare the results from the pEPA-treated group to the vehicle-treated control group.

Synthesis Overview

The synthesis of this compound has been achieved through a Heck reaction. This process involves the coupling of trimethylsilylacetylene with N-tert-butyloxycarbonyl-4-iodo-L-phenylalanine methyl ester, followed by deprotection steps to yield the final product.[1]

Conclusion

This compound is a well-characterized and indispensable compound for neuropharmacological research. Its high potency and selectivity as a TPH inhibitor allow for precise manipulation of the serotonin system, facilitating studies on the role of serotonin in health and disease.[1] Its dual functionality as a click chemistry reagent further broadens its applicability in modern biochemical and cell biology research.[3] The detailed protocols provided herein offer a guide for researchers to effectively utilize this compound in both in vitro and in vivo experimental settings.

References

- 1. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Short- and long-term effects of this compound on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 6. glpbio.com [glpbio.com]

- 7. This compound | Hydroxylase | TargetMol [targetmol.com]

- 8. tandfonline.com [tandfonline.com]

A Technical Guide to the Biochemical and Biophysical Properties of p-Ethynylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of p-Ethynylphenylalanine (p-EPA), a versatile non-canonical amino acid. It details its core physicochemical properties, its potent biochemical activity as an inhibitor of serotonin synthesis, and its application as a bio-orthogonal probe for chemical biology and proteomics.

Core Physicochemical and Biophysical Properties

This compound is an analogue of L-phenylalanine distinguished by an ethynyl group at the para position of the phenyl ring. This modification is central to its dual functionality.

Physical and Chemical Data

The fundamental properties of p-EPA are summarized below, providing essential information for its use in experimental settings.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-amino-3-(4-ethynylphenyl)propanoic acid | [1] |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189.21 g/mol | [1] |

| CAS Number | 278605-15-5 | [1] |

| Structure | L-phenylalanine with a terminal alkyne at the para-position. | [2] |

| Solubility | DMSO: 2.22 mg/mL (11.73 mM) 1M NaOH: 240 mg/mL (pH 11) 1M HCl: 240 mg/mL (pH 1) | [2] |

Spectroscopic Properties

The aromatic ring and conjugated ethynyl group give p-EPA distinct spectroscopic characteristics. While specific data for p-EPA is not extensively published, its properties can be inferred from its structural similarity to phenylalanine. The phenyl group is the primary chromophore.

| Parameter | Description |

| UV Absorbance | Like phenylalanine, p-EPA is expected to absorb UV light with a primary peak in the range of 250-260 nm and a smaller peak around 210 nm due to the π→π* transitions of the aromatic ring.[3] |

| Intrinsic Fluorescence | Phenylalanine exhibits fluorescence with an emission maximum around 280-283 nm when excited near 260 nm.[4] p-EPA is expected to have similar, albeit modulated, fluorescent properties. Its primary utility in fluorescence studies, however, comes from its ability to be "clicked" to a bright external fluorophore. |

Biochemical Activity and Pharmacological Profile

The primary biochemical function of p-EPA is the potent and selective inhibition of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.

Inhibition of Tryptophan Hydroxylase (TPH)

p-EPA acts as a competitive and reversible inhibitor of TPH, directly competing with the native substrate, L-tryptophan.[2][5] This action effectively blocks the first step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[5] Its high selectivity for TPH over other aromatic amino acid hydroxylases, such as tyrosine hydroxylase and phenylalanine hydroxylase, makes it a precise tool for studying the serotonergic system.[5]

References

Unraveling the Enigmatic Mechanism of p-Ethynylphenylalanine in Tryptophan Hydroxylase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Ethynylphenylalanine (p-Epa) is a potent and selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. This technical guide provides an in-depth exploration of its mechanism of action, offering a comprehensive resource for researchers in pharmacology and drug development. We delve into the kinetic properties of p-Epa, its effects on TPH isoforms, and the in vivo consequences of its administration. This guide also presents detailed experimental protocols for key assays and utilizes visualizations to elucidate complex pathways and workflows, empowering researchers to further investigate this compelling molecule.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter and peripheral signaling molecule involved in a vast array of physiological processes. Its synthesis is initiated by the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH). Two isoforms of TPH exist: TPH1, predominantly found in peripheral tissues like the gut and pineal gland, and TPH2, which is primarily expressed in the central nervous system. The differential roles of these isoforms make selective TPH inhibition a promising strategy for the development of therapeutics for a range of disorders, from carcinoid syndrome to psychiatric conditions.

This compound (p-Epa) has emerged as a significant tool in the study of serotonergic systems due to its potent inhibition of TPH. Understanding its precise mechanism of action is paramount for its application in research and for the potential development of novel therapeutics.

Mechanism of Action of this compound

The mechanism of p-Epa's inhibition of TPH presents a nuanced picture, with differing characteristics observed in in vitro and in vivo settings.

In Vitro Inhibition:

In vitro studies have characterized p-Epa as a competitive and reversible inhibitor of TPH with respect to its substrate, tryptophan.[1][2] This indicates that p-Epa directly competes with tryptophan for binding to the active site of the enzyme.

In Vivo Inhibition:

In contrast to the reversible nature observed in vitro, in vivo studies in rats have demonstrated that a single administration of p-Epa leads to a profound and long-lasting depletion of serotonin levels.[3] Brain serotonin concentrations can take up to 12 days to return to normal following a single dose, suggesting an irreversible or slowly reversible mechanism of action in a physiological context.[3] This discrepancy may be attributed to several factors, including the potential metabolic activation of p-Epa in vivo to a more reactive species that can covalently modify the TPH enzyme, or a very slow dissociation rate from the enzyme's active site. Further research into the potential for time-dependent inhibition or covalent adduction is warranted to fully elucidate this in vivo mechanism.

Selectivity Profile:

p-Epa exhibits a high degree of selectivity for TPH over other aromatic amino acid hydroxylases. It shows minimal inhibitory activity against tyrosine hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis, and phenylalanine hydroxylase (PAH).[1] Furthermore, p-Epa demonstrates a low affinity for serotonin receptors and the serotonin transporter, indicating that its pharmacological effects are primarily due to the direct inhibition of serotonin synthesis.[1][2]

Quantitative Data on this compound Inhibition

The following tables summarize the available quantitative data for the inhibition of TPH by p-Epa.

Table 1: In Vitro Inhibition of Tryptophan Hydroxylase by this compound

| Parameter | Value | Enzyme Source | Notes | Reference |

| Ki | 32.6 ± 6.2 µM | Not specified | Competitive inhibitor vs. tryptophan. | [1][2] |

Table 2: In Vivo Effects of this compound on TPH Activity and Serotonin Levels in Rats

| Dose (i.p.) | Time Point | Tissue | Effect | Reference |

| 30 mg/kg | 24 hours | Brain homogenates | 95 ± 5% decrease in TPH activity | [1] |

| 30 mg/kg | 24 hours | Brain | 85% decrease in serotonin and 5-HIAA levels | [1] |

| 5 mg/kg | 30 min - 4 days | Raphe nuclei | Significant decrease in 5-HT tissue concentration | [3] |

| 5 mg/kg | Up to 12 days | Brain | Normal 5-HT levels reappeared after 12 days | [3] |

Note: Data on the differential inhibition of TPH1 and TPH2 isoforms by this compound are not currently available in the reviewed literature. This represents a key area for future investigation to understand the potential for selective targeting of peripheral versus central serotonin synthesis.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz to illustrate key aspects of TPH inhibition by p-Epa.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize TPH inhibitors like p-Epa. These should be adapted and optimized for specific experimental conditions.

In Vitro TPH Inhibition Assay (HPLC-Based)

This protocol is based on methods for measuring the activity of aromatic amino acid hydroxylases.

Materials:

-

Purified recombinant TPH1 or TPH2 enzyme

-

L-tryptophan (substrate)

-

(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)

-

Dithiothreitol (DTT)

-

Catalase

-

Ferrous ammonium sulfate

-

HEPES buffer (pH 7.0)

-

This compound (inhibitor)

-

Perchloric acid (for reaction termination)

-

HPLC system with a fluorescence detector

Procedure:

-

Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, ferrous ammonium sulfate, and L-tryptophan at desired concentrations.

-

Add Inhibitor: Add varying concentrations of p-Epa (dissolved in an appropriate solvent, e.g., DMSO, with final solvent concentration kept constant across all samples, typically <1%). Include a vehicle control without the inhibitor.

-

Pre-incubation: Pre-incubate the reaction mixture with the inhibitor and purified TPH enzyme for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate Reaction: Start the enzymatic reaction by adding BH4 and DTT.

-

Incubation: Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C. The reaction time should be within the linear range of product formation.

-

Terminate Reaction: Stop the reaction by adding a final concentration of perchloric acid.

-

Centrifugation: Centrifuge the samples to pellet the precipitated protein.

-

HPLC Analysis: Inject the supernatant into an HPLC system equipped with a C18 column. The product, 5-HTP, is separated and quantified using fluorescence detection (e.g., excitation at 295 nm and emission at 325 nm).

-

Data Analysis: Calculate the percentage of inhibition for each p-Epa concentration and determine the IC50 value by non-linear regression. For kinetic analysis (to determine Ki), vary the substrate (tryptophan) concentration at fixed inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

In Vivo Assessment of TPH Inhibition in Rodents

This protocol outlines the general procedure for evaluating the effect of p-Epa on brain serotonin levels.

Materials:

-

This compound

-

Sterile saline or other appropriate vehicle

-

Rodents (e.g., Sprague-Dawley rats)

-

Anesthesia

-

Dissection tools

-

Homogenization buffer

-

HPLC system with electrochemical detection (ECD)

Procedure:

-

Animal Handling and Dosing: Acclimatize animals to the housing conditions. Administer p-Epa via the desired route (e.g., intraperitoneal injection) at the chosen dose. A control group should receive the vehicle.

-

Tissue Collection: At predetermined time points after dosing, euthanize the animals according to approved ethical protocols. Rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, cortex) on ice.

-

Sample Preparation: Weigh the tissue samples and homogenize them in a suitable buffer (e.g., perchloric acid solution containing an internal standard).

-

Centrifugation: Centrifuge the homogenates at high speed to pellet cellular debris.

-

HPLC-ECD Analysis: Filter the supernatant and inject it into an HPLC system with a C18 column and an electrochemical detector. This will allow for the simultaneous quantification of serotonin (5-HT) and its major metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

-

Data Analysis: Normalize the concentrations of 5-HT and 5-HIAA to the tissue weight. Compare the levels in the p-Epa-treated groups to the vehicle-treated control group to determine the percentage reduction.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for the investigation of the serotonergic system. Its potent and selective inhibition of TPH allows for the acute and significant depletion of serotonin levels. However, this technical guide has highlighted critical areas that require further investigation. The discrepancy between its in vitro reversible and in vivo apparently irreversible mechanism of action needs to be resolved. This could be achieved through studies investigating its potential for covalent binding or time-dependent inhibition.

Furthermore, a crucial gap in the current knowledge is the lack of data on the differential inhibitory activity of p-Epa against TPH1 and TPH2. Determining the IC50 or Ki values for each isoform is essential for understanding its potential for selectively targeting peripheral versus central serotonin synthesis, a key consideration for therapeutic development. Future research focused on these areas will undoubtedly enhance our understanding of p-Epa's mechanism of action and its potential applications in neuroscience and medicine.

References

The Alkyne Handle: A Technical Guide to the Spectroscopic Properties of p-Ethynylphenylalanine for Protein Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic properties and applications of the non-canonical amino acid p-Ethynylphenylalanine (pEpa). Its unique terminal alkyne group serves as a versatile and minimally perturbative bioorthogonal handle, enabling powerful spectroscopic analysis of protein structure, dynamics, and interactions through vibrational spectroscopy and targeted fluorescence labeling.

Introduction to this compound (pEpa) as a Spectroscopic Probe

This compound is a structural analog of phenylalanine that contains a terminal alkyne (C≡CH) functional group. This small, chemically unique moiety is essentially absent in biological systems, making it an ideal bioorthogonal probe. Once incorporated into a protein of interest using genetic code expansion techniques, the alkyne group can be used in two primary spectroscopic modalities:

-

As a Vibrational Reporter: The carbon-carbon triple bond has a distinct vibrational frequency that appears in a region of the Raman and infrared spectrum that is free from interference from other biological molecules (typically 2100-2250 cm⁻¹). This allows for the direct monitoring of the local environment at a specific site within the protein.

-

As a Chemical Handle for Fluorophore Conjugation: The terminal alkyne readily undergoes highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This reaction allows for the covalent attachment of a vast array of azide-functionalized molecules, including bright and environmentally sensitive fluorophores, enabling advanced fluorescence-based protein analysis.

Spectroscopic Properties of pEpa

The utility of pEpa lies in the distinct and measurable properties of its alkyne group and the products it forms.

Vibrational Spectroscopy (Raman and Infrared)

The alkyne C≡C stretch is a powerful vibrational probe, particularly for Raman spectroscopy, due to its strong signal and sensitivity to the local environment.

-

Raman Spectroscopy: The alkyne stretch in pEpa is a strong Raman scatterer, especially when conjugated to the phenyl ring. Its frequency is sensitive to local electronic interactions, such as hydrogen bonding and solvent polarity, making it a solvatochromic Raman probe.[1] This allows researchers to monitor changes in the local environment of the pEpa residue in response to protein folding, ligand binding, or conformational changes.[1]

-

Infrared (IR) Spectroscopy: While the alkyne stretch is observable in the IR spectrum, its molar extinction coefficient is very low.[2] The resulting weak absorption signal makes it a less effective probe for IR spectroscopy, especially at the low concentrations typical for protein studies.[2]

| Spectroscopic Technique | Vibrational Mode | Typical Frequency (cm⁻¹) | Key Characteristics & Applications |

| Raman Spectroscopy | Alkyne C≡C Stretch | ~2100 - 2125 | Strong, sharp signal in a spectrally silent region of the cell. Frequency is sensitive to the local environment (solvatochromic), allowing it to report on protein structure and dynamics.[1] |

| Infrared (IR) Spectroscopy | Alkyne C≡C Stretch | ~2100 - 2125 | Very weak absorption signal (low molar extinction coefficient).[2] Generally not a useful probe for protein studies at typical concentrations due to low sensitivity.[2] |

Fluorescence Spectroscopy (via Click Chemistry)

pEpa itself is not fluorescent. However, its true power in fluorescence applications is realized after covalently attaching a fluorescent azide probe via CuAAC. The resulting 1,2,3-triazole linkage is stable and does not significantly alter the photophysical properties of the attached dye. This "click-and-probe" strategy allows for highly specific labeling of a target protein with a wide variety of fluorophores.

The choice of the fluorescent azide determines the spectroscopic properties of the final labeled protein. Some probes are "fluorogenic," meaning their fluorescence is significantly enhanced upon reacting with the alkyne, which reduces background from unreacted dye in imaging applications.[3]

Below is a table of representative azide-functionalized fluorophores commonly used for labeling alkyne-modified proteins.

| Fluorophore Azide | Ex (nm) | Em (nm) | Quantum Yield (Φ) | Notes |

| 3-Azido-7-hydroxycoumarin | ~365 | ~477 | Becomes fluorescent upon "click" | An example of a fluorogenic probe where the triazole product is highly fluorescent compared to the starting azide.[3][4] |

| 5-FAM Azide | ~492 | ~517 | ~0.9 | A bright, green-emitting fluorescein derivative.[1] |

| 5-TAMRA Azide | ~544 | ~576 | ~0.1 (in Methanol) | A popular orange-emitting rhodamine dye.[1] |

| Sulfo-Cy3 Azide | ~550 | ~570 | ~0.15 | A water-soluble cyanine dye, excellent for single-molecule studies. |

| Sulfo-Cy5 Azide | ~646 | ~662 | ~0.2 | A water-soluble, far-red emitting cyanine dye, useful for in vivo imaging due to reduced autofluorescence.[5] |

| Alexa Fluor 488 Azide | ~495 | ~519 | ~0.92 | A very bright and photostable green fluorophore. |

| Alexa Fluor 647 Azide | ~650 | ~665 | ~0.33 | A bright and photostable far-red fluorophore. |

Note: Photophysical properties such as Quantum Yield can be highly dependent on the local environment and conjugation. The values presented are representative.

Experimental Protocols & Workflows

The use of pEpa for protein analysis involves three main stages: site-specific incorporation of pEpa into the protein, bioorthogonal conjugation to a probe (if applicable), and spectroscopic analysis.

Diagram: Overall Experimental Workflow

Caption: Experimental workflow for pEpa incorporation and spectroscopic analysis.

Protocol 1: Site-Specific Incorporation of pEpa in E. coli

This protocol is adapted from established methods for unnatural amino acid incorporation.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression plasmid for the protein of interest, with a TAG amber stop codon mutated at the desired site.

-

pEVOL-pEpa plasmid (or equivalent) encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pEpa.

-

This compound (pEpa).

-

Appropriate antibiotics, LB media, and IPTG for induction.

Methodology:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pEpa plasmid. Plate on LB-agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate 1 L of LB medium (with antibiotics) with the starter culture. Grow at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induction: Add pEpa to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

-

Expression: Reduce the temperature to 18-25°C and continue to shake for 12-18 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the pEpa-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged). Confirm incorporation and purity via SDS-PAGE and mass spectrometry.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of the pEpa-containing protein with an azide-fluorophore.

Materials:

-

Purified pEpa-containing protein in a suitable buffer (e.g., PBS or HEPES, pH 7.4).

-

Azide-fluorophore (e.g., 5-FAM-Azide), 10 mM stock in DMSO.

-

Copper(II) sulfate (CuSO₄), 50 mM stock in water.

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), 50 mM stock in water (or other copper-chelating ligand).

-

Sodium ascorbate, 100 mM stock in water (prepare fresh).

Methodology:

-

Reaction Setup: In a microcentrifuge tube, combine the following in order:

-

pEpa-containing protein to a final concentration of 20-100 µM.

-

Buffer to 80% of the final volume.

-

Azide-fluorophore to a final concentration of 200-500 µM (10-fold molar excess over protein).

-

-

Catalyst Premix: In a separate tube, premix CuSO₄ and THPTA ligand at a 1:5 molar ratio. For the reaction above, add CuSO₄ to a final concentration of 1 mM and THPTA to 5 mM.

-

Initiation: Add the CuSO₄/THPTA premix to the protein/dye solution.

-

Reduction: Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.

-

Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purification: Remove excess dye and reagents using a desalting column (e.g., PD-10) or dialysis. The labeled protein is now ready for fluorescence analysis.

Diagram: Click Chemistry Reaction Pathway

Caption: The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction pathway.

Conclusion

This compound is a powerful and versatile tool for protein analysis. As a vibrational probe, its alkyne stretch offers a sensitive and direct readout of the local protein environment via Raman spectroscopy. As a bioorthogonal handle, it facilitates precise, site-specific fluorescent labeling through click chemistry, opening the door to a wide range of fluorescence-based assays. The detailed protocols and data provided in this guide serve as a comprehensive resource for researchers looking to leverage the unique spectroscopic properties of pEpa to gain deeper insights into protein structure and function.

References

- 1. interchim.fr [interchim.fr]

- 2. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 5. medchemexpress.com [medchemexpress.com]

A Technical Guide to the Bioorthogonality of p-Ethynylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of p-Ethynylphenylalanine (p-EtPhe), a non-canonical amino acid that serves as a powerful tool in chemical biology and drug development. Its terminal alkyne functional group allows for highly specific, bioorthogonal chemical modifications of proteins and other biological molecules. We will explore the core chemical principles, detailed experimental protocols, and key applications of p-EtPhe, with a focus on the palladium-catalyzed Sonogashira cross-coupling reaction.

Core Principles: Bioorthogonality and the Alkyne Handle

Bioorthogonal chemistry refers to a class of chemical reactions that can occur within a living system without interfering with or being influenced by native biochemical processes.[1][2][3][4] These reactions are characterized by high selectivity, efficiency, and biocompatibility.[3] this compound is a prime example of a bioorthogonal building block. As an analog of the natural amino acid phenylalanine, it can be incorporated into proteins using the cell's own translational machinery. The key to its utility is the ethynyl group (a terminal alkyne), which is biologically inert but serves as a chemical "handle" for subsequent, highly specific reactions.

The primary bioorthogonal reaction involving p-EtPhe is the Sonogashira cross-coupling reaction . This reaction forms a carbon-carbon bond between the terminal alkyne of p-EtPhe and an aryl or vinyl halide on a probe molecule, such as a fluorophore, a drug molecule, or a purification tag.[5] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst and can proceed under mild, aqueous conditions suitable for biological samples.[5]

Experimental Protocols

Successful utilization of p-EtPhe involves two key stages: its incorporation into a target protein and the subsequent bioorthogonal labeling reaction.

This protocol describes the incorporation of p-EtPhe into a target protein at a specific site in E. coli by suppressing an amber (UAG) stop codon. This method relies on an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for p-EtPhe.[6][7][8]

Materials:

-

Expression plasmid for the protein of interest, with a UAG codon engineered at the desired labeling site.

-

pEVOL plasmid encoding the evolved p-EtPhe-specific aminoacyl-tRNA synthetase (p-EtPheRS) and its cognate tRNA.[8]

-

E. coli expression strain (e.g., BL21(DE3)).

-

Luria-Bertani (LB) growth medium and Terrific Broth (TB).

-

Antibiotics (as required by plasmids).

-

This compound solution (e.g., 100 mM in 0.1 M NaOH).

-

L-arabinose and Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Methodology:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL-pEtPhe plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.

-

Expression Culture: Inoculate 1 L of TB medium (containing antibiotics) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction of Orthogonal System: Add L-arabinose to a final concentration of 0.02% (w/v) to induce the expression of the p-EtPheRS/tRNA pair.

-

Supplementation with p-EtPhe: Immediately add p-EtPhe to the culture to a final concentration of 1 mM.

-

Induction of Target Protein: One hour after adding p-EtPhe, induce target protein expression by adding IPTG to a final concentration of 1 mM.

-

Protein Expression: Reduce the temperature to 20-25°C and continue to shake for 12-18 hours.

-

Harvesting and Purification: Harvest the cells by centrifugation. Lyse the cells and purify the p-EtPhe-containing protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if His-tagged). Confirm incorporation by mass spectrometry.

This protocol details the labeling of a purified p-EtPhe-containing protein with a probe functionalized with an aryl iodide.

Materials:

-

Purified p-EtPhe-containing protein in a suitable buffer (e.g., degassed PBS, pH 7.4).

-

Aryl iodide-functionalized probe (e.g., fluorophore, biotin).

-

Palladium precatalyst (e.g., Palladium(II) acetate, Pd(OAc)₂).

-

Copper(I) co-catalyst (e.g., Copper(I) iodide, CuI).

-

Water-soluble phosphine ligand (e.g., THPTA).

-

Mild base (e.g., sodium ascorbate).

-

Degassed, oxygen-free buffer. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[9]

Methodology:

-

Prepare Reaction Mixture: In an oxygen-free environment, prepare the reaction mixture. For a final volume of 100 µL:

-

50 µL of p-EtPhe-containing protein (e.g., 20 µM final concentration).

-

1 µL of aryl iodide probe (e.g., 200 µM final concentration from a 20 mM DMSO stock).

-

1 µL of Pd(OAc)₂ (e.g., 50 µM final concentration from a 5 mM stock in degassed water).

-

1 µL of CuI (e.g., 100 µM final concentration from a 10 mM stock in degassed water).

-

2 µL of THPTA ligand (e.g., 250 µM final concentration from a 12.5 mM stock in degassed water).

-

5 µL of sodium ascorbate (e.g., 2.5 mM final concentration from a 50 mM stock in degassed water).

-

Bring to 100 µL with degassed buffer.

-

-

Incubation: Incubate the reaction at room temperature or 37°C for 1-4 hours, protected from light if using a fluorescent probe.

-

Quenching and Purification: Quench the reaction by adding EDTA to chelate the metal catalysts. Remove excess probe and reaction components using a desalting column or dialysis.

-

Analysis: Confirm successful labeling via SDS-PAGE (observing a fluorescent band if a fluorophore was used), mass spectrometry (confirming the mass shift), or other relevant analytical techniques.

Quantitative Data

The efficiency of bioorthogonal reactions is critical. While specific kinetic data for p-EtPhe Sonogashira coupling on proteins is not widely published, data from related palladium-catalyzed bioorthogonal reactions provide insight into reaction rates under physiological conditions.

Table 1: Kinetic Parameters for Palladium-Peptide Catalyzed Depropargylation (Data adapted from studies on related Pd-catalyzed bioorthogonal reactions)[1][10]

| Catalyst | Substrate Concentration (µM) | Pseudo-first-order rate (k, h⁻¹) | Half-life (t₁/₂, h) |

| Metallopeptide 1-Pd | 10 - 40 | 0.1147 ± 0.05 | 6.04 |

| Metallopeptide 2-Pd | 10 - 40 | 0.2175 ± 0.03 | 3.19 |

Table 2: Representative Sonogashira Coupling Conditions (Illustrative conditions based on established protocols)[11][12]

| Parameter | Copper Co-catalyzed | Copper-Free Protocol |

| Pd Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | [DTBNpP]Pd(crotyl)Cl |

| Ligand | Water-soluble phosphine | DTBNpP (part of precatalyst) |

| Co-catalyst | CuI | None |

| Base | Mild base (e.g., amine) | Strong, non-nucleophilic base (e.g., TMP) |

| Solvent | Aqueous buffer / DMSO | DMSO |

| Temperature | Room Temperature - 37°C | Room Temperature |

| Typical Yield | Good to Excellent | Up to 97% (on small molecules)[11] |

Visualizing Workflows and Mechanisms

Understanding the workflow and underlying reaction mechanism is key to troubleshooting and adapting these protocols.

Applications and Critical Considerations

The ability to site-specifically modify proteins with p-EtPhe has broad applications in:

-

Drug Development: Attaching drug payloads to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs).

-

Proteomics and Imaging: Labeling proteins with fluorescent probes or biotin tags to study their localization, interactions, and dynamics within cells.

-

Material Science: Creating novel biomaterials by cross-linking proteins in a controlled manner.[5]

A critical consideration for bioorthogonality is the potential for the probe itself to interact with biological systems. Research has shown that p-EtPhe can act as a competitive and reversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[13] Administration of p-EtPhe to rats was shown to significantly decrease TPH activity and serotonin levels in the brain.[13][14] This finding underscores an important caveat: while the alkyne group is largely inert, the entire molecule may not be. Researchers must consider the potential pharmacological effects of p-EtPhe, especially in in vivo studies, as it challenges the assumption of perfect orthogonality.[13] Furthermore, the palladium catalysts used in the Sonogashira reaction can be deactivated by cellular components like proteins, and their potential toxicity must be managed, often by encapsulating them or using highly efficient, low-concentration catalyst systems.[1][2][15]

References

- 1. Dual-Bioorthogonal Catalysis by a Palladium Peptide Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In situ activation of therapeutics through bioorthogonal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Bioorthogonal Reactions for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. The genetic incorporation of p-azidomethyl-l-phenylalanine into proteins in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Genetic Incorporation of the Unnatural Amino Acid p-Acetyl Phenylalanine into Proteins for Site-Directed Spin Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Short- and long-term effects of this compound on brain serotonin levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

p-Ethynylphenylalanine: A Technical Guide to its Application as a Probe for Enzyme Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethynylphenylalanine (pE-Phe) is a non-canonical amino acid that has emerged as a versatile tool in chemical biology and drug discovery. Its unique alkyne moiety serves as a powerful bioorthogonal handle, allowing for the specific labeling and detection of proteins. Furthermore, pE-Phe exhibits potent and selective inhibitory activity against key enzymes, making it a valuable probe for studying enzyme function and a lead compound for drug development. This in-depth technical guide provides a comprehensive overview of pE-Phe, focusing on its application as a probe for enzyme activity, with detailed data presentation, experimental protocols, and visualizations of relevant pathways and workflows.

Core Concepts: Mechanism of Action and Applications

This compound primarily functions as a competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] By mimicking the natural substrate, tryptophan, pE-Phe binds to the active site of TPH, thereby blocking the synthesis of 5-hydroxytryptophan and subsequently serotonin. This inhibitory action is reversible and has been shown to be highly selective for TPH over other aromatic amino acid hydroxylases such as tyrosine hydroxylase and phenylalanine hydroxylase.[1]

The alkyne group of pE-Phe also serves as a vibrational probe. When incorporated into a protein, the carbon-carbon triple bond exhibits a unique Raman scattering signal in a region of the spectrum that is free from interference from other biological molecules.[2][3] This allows for the use of techniques like Raman spectroscopy to study the local environment of the enzyme's active site and to monitor changes in protein conformation upon substrate or inhibitor binding.

Data Presentation: Quantitative Analysis of pE-Phe Inhibition

The inhibitory potency of this compound has been quantified against tryptophan hydroxylase. The following table summarizes the key inhibition data.

| Enzyme Target | Inhibitor | Ki (μM) | Inhibition Type | Notes |

| Tryptophan Hydroxylase (TPH) | This compound | 32.6 ± 6.2 | Competitive | Selective over tyrosine hydroxylase and phenylalanine hydroxylase.[1] |

Ki (Inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Signaling Pathway: Serotonin Biosynthesis and Inhibition by pE-Phe

The following diagram illustrates the serotonin biosynthesis pathway and the point of inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for In-Cell Protein Labeling with p-Ethynylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic nature of the proteome necessitates advanced methodologies for tracking protein synthesis, localization, and interactions in living cells. Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT) has emerged as a powerful technique for the metabolic labeling of newly synthesized proteins. This method utilizes non-canonical amino acids with bioorthogonal functional groups, which are incorporated into proteins by the cell's translational machinery. These functional groups then allow for the selective chemical ligation of reporter tags, such as fluorophores or affinity handles, enabling downstream visualization and proteomic analysis.

This document provides a detailed protocol for the in-cell labeling of proteins using the non-canonical amino acid p-Ethynylphenylalanine (p-EtPhe). p-EtPhe is an analog of phenylalanine that contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction. The incorporation of p-EtPhe into newly synthesized proteins allows for their subsequent tagging with azide-containing probes for various applications, including fluorescence microscopy, and enrichment for mass spectrometry-based proteomic analysis.

It is important to note that p-EtPhe has been reported as a potent inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis.[1] Researchers should consider this potential off-target effect in their experimental design, particularly in neuronal cell types or when studying pathways involving serotonin.

Principle of the Method

The in-cell protein labeling workflow using p-EtPhe consists of three main stages:

-

Metabolic Labeling: Cells are cultured in a medium where phenylalanine is replaced with p-EtPhe. During active protein synthesis, the cellular machinery incorporates p-EtPhe into newly synthesized proteins in place of phenylalanine.

-

Cell Lysis and Click Chemistry: After the labeling period, cells are lysed to release the proteome. The alkyne-functionalized proteins are then conjugated to an azide-containing reporter tag (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed click reaction.

-

Downstream Analysis: The labeled proteins can be visualized by fluorescence microscopy or enriched using affinity purification (e.g., with streptavidin beads if a biotin-azide tag is used) for subsequent analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Quantitative Data Summary

Quantitative data for the incorporation efficiency and optimal labeling conditions of p-EtPhe in mammalian cells is not extensively documented in the literature. The following table provides recommended starting concentrations and incubation times based on typical BONCAT experiments with other non-canonical amino acids. Optimization of these parameters is critical for each cell line and experimental condition.

| Parameter | Recommended Starting Range | Notes |

| p-EtPhe Concentration | 50 - 200 µM | Higher concentrations may increase labeling but also potential toxicity. |

| Incubation Time | 4 - 24 hours | Longer times increase the labeled protein pool but may lead to secondary effects. |

| Cell Density | 70-80% confluency | Actively dividing cells will have higher rates of protein synthesis. |

| Reporter Tag Concentration | 2 - 40 µM | Titration is recommended to balance signal intensity and background.[2] |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol is a starting point and should be optimized for your specific cell line and experimental goals.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640)

-

Phenylalanine-free medium

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound (p-EtPhe)

-

Phosphate-Buffered Saline (PBS)

-

Cell scraper

Procedure:

-

Cell Seeding: Seed mammalian cells on appropriate culture plates or flasks and grow until they reach 70-80% confluency.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing phenylalanine-free medium with dialyzed FBS and the desired final concentration of p-EtPhe (start with 50-100 µM).

-

Media Exchange and Labeling:

-

Aspirate the complete medium from the cells.

-

Wash the cells once with pre-warmed sterile PBS.

-

Add the prepared p-EtPhe labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 4, 8, 16, or 24 hours) under standard cell culture conditions (37°C, 5% CO2).

-

Cell Harvest:

-

After incubation, place the culture dish on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells directly on the plate using an appropriate lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors) or scrape the cells in PBS for downstream processing.

-

Collect the cell lysate or cell pellet and store at -80°C until further use.

-

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Cell Lysate

This protocol describes the "click" reaction to attach an azide-functionalized reporter molecule to the p-EtPhe-labeled proteins in the cell lysate.

Materials:

-

p-EtPhe-labeled cell lysate (from Protocol 1)

-

Azide-functionalized reporter tag (e.g., Azide-Fluorophore or Biotin-Azide)

-

Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or THPTA

-

Copper(II) Sulfate (CuSO4)

-

Cold acetone or methanol/chloroform for protein precipitation

Procedure:

-

Prepare Click Chemistry Reagents:

-

Prepare stock solutions of the azide-reporter, TCEP/Sodium Ascorbate, TBTA/THPTA, and CuSO4 at appropriate concentrations. It is recommended to prepare fresh reducing agent solutions for each experiment.

-

-

Set up the Click Reaction:

-

In a microcentrifuge tube, add the p-EtPhe-labeled cell lysate (typically 50-100 µg of total protein).

-

Add the azide-functionalized reporter tag to the desired final concentration (e.g., 20 µM).[2]

-

Add the copper(I)-stabilizing ligand (TBTA or THPTA) to a final concentration of ~100 µM.

-

Add CuSO4 to a final concentration of ~50 µM.

-

Initiate the reaction by adding the reducing agent (TCEP or sodium ascorbate) to a final concentration of ~1 mM.

-

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle shaking, protected from light if using a fluorescent reporter.

-

Protein Precipitation (Optional but Recommended):

-

Precipitate the labeled proteins by adding 4 volumes of cold acetone or by methanol/chloroform precipitation to remove excess reagents.[3]

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the proteins.

-

Carefully decant the supernatant.

-

Wash the protein pellet with cold acetone or methanol.

-

Air-dry the pellet briefly.

-

-

Resuspend and Analyze:

-

Resuspend the protein pellet in an appropriate buffer (e.g., 1x SDS-PAGE loading buffer for gel analysis or a buffer suitable for mass spectrometry).

-

The labeled proteins are now ready for downstream analysis.

-

Visualizations

Caption: Experimental workflow for in-cell protein labeling with p-EtPhe.

Caption: Principle of p-EtPhe incorporation and subsequent detection.

References

Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with p-Ethynylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for being rapid, specific, high-yielding, and biocompatible.[1][2] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne.[3][4] The incorporation of unnatural amino acids (UAAs) into proteins at specific sites provides a powerful tool for protein engineering and bioconjugation.[5][6][7]

p-Ethynylphenylalanine is a UAA that contains a terminal alkyne group, making it an ideal handle for bioorthogonal conjugation via the CuAAC reaction.[5] By genetically encoding this compound into a protein of interest, researchers can site-specifically attach a wide array of molecules, including fluorescent dyes, affinity tags, crosslinkers, or therapeutic payloads, without perturbing the protein's native structure or function.[8][9] This capability is invaluable in various fields, including activity-based protein profiling, in-situ drug discovery, and the development of antibody-drug conjugates (ADCs).[6][8][]

The protocols outlined below provide a framework for performing CuAAC on proteins containing this compound. They are based on established methods for bioconjugation that utilize a Cu(II) salt (e.g., CuSO₄) reduced in situ by sodium ascorbate to the catalytically active Cu(I) species.[11][12][13][14] Water-soluble ligands such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) are used to stabilize the Cu(I) catalyst, accelerate the reaction, and protect biomolecules from oxidative damage.[11][15]

Core Reaction Pathway

The fundamental principle of the CuAAC reaction is the precise and efficient formation of a triazole ring from an alkyne and an azide, catalyzed by a copper(I) source.

References

- 1. dovepress.com [dovepress.com]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Incorporation of Unnatural Amino Acids To Probe and Optimize Protein Bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Click Chemistry – Med Chem 101 [medchem101.com]

- 9. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jenabioscience.com [jenabioscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with p-Ethynylphenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPAAC with p-Ethynylphenylalanine

Strain-promoted azide-alkyne cycloaddition (SPAAC) is a powerful bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments. This reaction proceeds without the need for cytotoxic copper catalysts, making it ideal for in vivo and in vitro applications.[1][2] The driving force for this reaction is the high ring strain of cyclooctyne derivatives, which readily react with azides to form a stable triazole linkage.[3][4]

This compound (pEPA) is a non-canonical amino acid that contains a terminal alkyne group.[5] This functional group makes pEPA a valuable tool for bioorthogonal chemistry. It can be incorporated into peptides and proteins, or used as a small molecule building block, to introduce a reactive handle for subsequent modification via SPAAC. While pEPA is also known as a potent and selective inhibitor of tryptophan hydroxylase, its utility as a click chemistry reagent is of growing interest in drug development, bioconjugation, and materials science.[1][5]

These application notes provide an overview of the principles of SPAAC involving pEPA, protocols for its use, and relevant data to guide experimental design.

Key Applications

-

Protein and Peptide Labeling: Site-specific incorporation of pEPA into proteins and peptides allows for the attachment of imaging agents (fluorophores, radiolabels), polyethylene glycol (PEG) chains for improved pharmacokinetics, or cytotoxic payloads for antibody-drug conjugates (ADCs).

-

Drug Discovery and Development: pEPA can be used to synthesize novel drug candidates and probes for target identification and validation. The triazole linkage formed via SPAAC is highly stable, making it a suitable linker in drug constructs.[6]

-

Materials Science: The modification of polymers and surfaces with pEPA enables the attachment of biomolecules or other functional groups through SPAAC, facilitating the creation of advanced biomaterials.[2]

Experimental Protocols

Protocol 1: General Procedure for SPAAC of this compound with a DBCO-Functionalized Molecule

This protocol describes a general method for the conjugation of this compound (or a peptide containing pEPA) to a molecule functionalized with a dibenzocyclooctyne (DBCO) group.

Materials:

-

This compound (pEPA) or pEPA-containing peptide

-

DBCO-functionalized molecule (e.g., DBCO-PEG-NHS ester, DBCO-amine)

-

Anhydrous, amine-free solvent (e.g., DMSO, DMF, or a mixture with aqueous buffer)

-

Phosphate-buffered saline (PBS), pH 7.4 (if conducting the reaction in aqueous media)

-

Analytical HPLC and Mass Spectrometer for reaction monitoring and product characterization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of pEPA or the pEPA-containing peptide in a suitable solvent (e.g., DMSO or water). The concentration will depend on the specific experiment.

-

Prepare a stock solution of the DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO).

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the pEPA or pEPA-containing peptide with the DBCO-functionalized molecule. A slight molar excess (1.1 to 1.5 equivalents) of one reagent is often used to ensure complete consumption of the other.

-

The final concentration of reactants should be optimized but typically ranges from 10 µM to 10 mM.

-

The reaction can be performed in a variety of solvents. For biological molecules, a mixture of an organic solvent like DMSO with an aqueous buffer (e.g., PBS) is common. The final percentage of the organic solvent should be kept as low as possible to maintain the integrity of biomolecules.

-

-

Reaction Conditions:

-

Incubate the reaction mixture at room temperature (20-25°C) or at 37°C. Higher temperatures can increase the reaction rate.[7]

-

The reaction time can vary from a few minutes to several hours, depending on the reactants' concentration and the specific cyclooctyne used. The reaction can be monitored by analytical HPLC or mass spectrometry to determine its completion.

-

-

Product Analysis and Purification:

-

Upon completion, the reaction mixture can be analyzed by HPLC and mass spectrometry to confirm the formation of the desired product.

-

The product can be purified using standard chromatographic techniques, such as reversed-phase HPLC.

-

Protocol 2: Incorporation of this compound into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the incorporation of Fmoc-L-p-ethynylphenylalanine into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-L-p-ethynylphenylalanine

-

Rink Amide resin or other suitable solid support

-

Standard Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent

-

OxymaPure® or other suitable activating agent

-

Piperidine solution (20% in DMF) for Fmoc deprotection

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF.

-

Amino Acid Coupling:

-

Dissolve Fmoc-L-p-ethynylphenylalanine and an activating agent (e.g., OxymaPure®) in DMF.

-

Add the coupling reagent (e.g., DIC) and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction using a ninhydrin test.

-

-

Capping (Optional): Cap any unreacted amino groups with acetic anhydride.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Product Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reversed-phase HPLC.

-

Characterization: Confirm the identity and purity of the pEPA-containing peptide by mass spectrometry and analytical HPLC.

Quantitative Data

Table 1: Second-Order Rate Constants for SPAAC of Various Cyclooctynes with Benzyl Azide

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent | Reference |

| [9+1]CPP | 2.2 x 10⁻³ | Deuterated DMSO | [8] |

| [11+1]CPP | 4.5 x 10⁻⁴ | Deuterated DMSO | [8] |

| m[9+1]CPP | 9.6 x 10⁻³ | Deuterated DMSO | [8] |

Note: CPP refers to cycloparaphenyleneacetylene derivatives, which are strained alkyne macrocycles.

Table 2: Effect of Buffer and pH on SPAAC Reaction Rates

| Buffer (pH) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Temperature (°C) | Reference |

| PBS (7) | 0.32 - 0.85 | 37 | [7] |

| HEPES (7) | 0.55 - 1.22 | 37 | [7] |

| Borate (10) | up to 1.18 | 37 | [7] |

Note: Data represents the reaction between sulfo-DBCO-amine and an azide.[7]

Visualizations

Caption: General workflow for a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.

Caption: Workflow for incorporating pEPA into a protein and subsequent SPAAC labeling.

References

- 1. This compound: a potent inhibitor of tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Survey of Strain-Promoted Azide-Alkyne Cycloaddition in Polymer Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 4. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Strain-Promoted Azide-Alkyne Cycloaddition-Based PSMA-Targeting Ligands for Multimodal Intraoperative Tumor Detection of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

Applications of p-Ethynylphenylalanine in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Ethynylphenylalanine (pEPA) is a versatile synthetic amino acid with significant applications in neuroscience research. Its unique chemical structure, featuring a terminal alkyne group, allows for its use in two primary domains: as a bioorthogonal reporter for metabolic labeling of newly synthesized proteins and as a potent and selective inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin biosynthesis. These dual functionalities make pEPA a valuable tool for investigating protein dynamics, neuronal plasticity, and the role of the serotonergic system in various physiological and pathological processes.

This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing pEPA for their neuroscience research endeavors.

Application 1: Bioorthogonal Labeling of Nascent Proteins

This compound can be used as a surrogate for phenylalanine in protein synthesis. Once incorporated into nascent polypeptide chains, the ethynyl group serves as a bioorthogonal handle for covalent ligation with azide-functionalized reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This enables the visualization (Fluorescent Non-Canonical Amino Acid Tagging - FUNCAT) and affinity purification (Bioorthogonal Non-Canonical Amino Acid Tagging - BONCAT) of newly synthesized proteins in neurons and brain tissue.

Comparison with Other Non-Canonical Amino Acids

While other non-canonical amino acids like L-Azidohomoalanine (AHA) and L-Homopropargylglycine (HPG) are more commonly used as methionine surrogates, pEPA offers the advantage of being a phenylalanine analogue. This can be particularly useful for studying the synthesis and turnover of proteins with a high abundance of phenylalanine or for investigating specific phenylalanine-dependent biological processes.

| Feature | This compound (pEPA) | L-Azidohomoalanine (AHA) | L-Homopropargylglycine (HPG) |

| Natural Amino Acid Analog | Phenylalanine | Methionine | Methionine |

| Bioorthogonal Group | Alkyne | Azide | Alkyne |

| Click Chemistry Partner | Azide-functionalized tags | Alkyne-functionalized tags | Azide-functionalized tags |

| Reported Toxicity in Neurons | No apparent toxicity at working concentrations[1] | No apparent toxicity at working concentrations[1] | No apparent toxicity at working concentrations[1] |

| Incorporation Efficiency | Dependent on protein composition and cellular state. | Generally efficient incorporation. | Generally efficient incorporation. |

Experimental Workflow: BONCAT/FUNCAT

The general workflow for BONCAT and FUNCAT involves two main stages: metabolic labeling of proteins with pEPA and subsequent detection via click chemistry.

Protocol: FUNCAT for Visualizing Nascent Proteins in Neuronal Cultures

This protocol is adapted from established FUNCAT procedures for other non-canonical amino acids and should be optimized for your specific cell type and experimental conditions.

Materials:

-

This compound (pEPA)

-

Phenylalanine-free neuronal culture medium

-

Primary neuronal culture

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Click chemistry reaction cocktail:

-

Azide-fluorophore (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Copper(I)-stabilizing ligand (e.g., THPTA)

-

Reducing agent (e.g., Sodium ascorbate)

-

-

Phosphate-buffered saline (PBS)

-

Mounting medium with DAPI

Procedure:

-

Metabolic Labeling:

-

Wash neuronal cultures once with pre-warmed PBS.

-

Replace the culture medium with pre-warmed phenylalanine-free medium and incubate for 30-60 minutes to deplete intracellular phenylalanine pools.

-

Replace the medium with phenylalanine-free medium containing pEPA. The optimal concentration should be determined empirically but can range from 50 µM to 4 mM. Incubate for the desired labeling period (e.g., 1-4 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells three times with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click chemistry reaction cocktail immediately before use. A typical cocktail for a single coverslip may consist of:

-

PBS (to final volume)

-

Azide-fluorophore (1-10 µM)

-

CuSO₄ (100-200 µM)

-

THPTA (500-1000 µM)

-

Sodium ascorbate (2.5-5 mM, add last to initiate the reaction)

-

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Counterstain nuclei with DAPI if desired.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Imaging:

-

Visualize the fluorescently labeled nascent proteins using a fluorescence microscope with the appropriate filter sets.

-

Application 2: Inhibition of Tryptophan Hydroxylase (TPH)

pEPA is a potent and selective competitive inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[2] This makes it a valuable pharmacological tool to investigate the roles of serotonin in the central nervous system.

Quantitative Data on TPH Inhibition

| Parameter | Value | Species | Reference |

| Ki (in vitro) | 32.6 ± 6.2 µM (vs. tryptophan) | Rat | |

| In vivo dosage | 30 mg/kg (i.p.) | Rat | [2] |

| Effect on TPH activity (in vivo) | 95 ± 5% decrease in brain homogenates (24h post-injection) | Rat | [2] |

| Effect on Serotonin levels (in vivo) | 85% decrease in brain (24h post-injection) | Rat | [2] |

| Effect on 5-HIAA levels (in vivo) | 85% decrease in brain (24h post-injection) | Rat | [2] |

| Onset of action (extracellular 5-HT decrease) | 30-90 minutes in different brain regions | Rat | |

| Duration of action | 5-HT levels remain decreased for up to 4 days, returning to normal after 12 days. | Rat | [3] |

Signaling Pathway: Inhibition of Serotonin Synthesis

pEPA acts by competitively inhibiting TPH, thereby blocking the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.

Protocol: In Vivo Administration of pEPA for Serotonin Depletion in Rodents

Materials:

-

This compound (pEPA)

-

Vehicle (e.g., saline or 0.5% carboxymethylcellulose)

-

Rodents (e.g., rats or mice)

-

Injection supplies (syringes, needles)

-

Equipment for behavioral testing or tissue collection

Procedure:

-

Preparation of pEPA Solution:

-

Dissolve pEPA in the chosen vehicle. Sonication may be required to aid dissolution. The concentration should be calculated based on the desired dose (e.g., 5-30 mg/kg) and the injection volume appropriate for the animal's weight.

-

-

Animal Handling and Injection:

-

Handle the animals according to approved institutional animal care and use committee (IACUC) protocols.

-

Administer the pEPA solution or vehicle control via intraperitoneal (i.p.) injection.

-

-

Experimental Time Course:

-

The timing of subsequent experiments will depend on the research question.

-